Cas no 50778-57-9 (2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester
- 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate
- 2,2,2-Trifluoroethyl
- 2,2,2-TRIFLUOROETHYL2,5-BIS(2,2,2-TRIFLUORO-ETHOXY)-BENZOATE
- 2,2,2-TRIFLUORO-1-PYRIDIN-3-YL-ETHYLAMINE
- 50778-57-9
- SCHEMBL6794207
- trifluoroethanol 2,5-bis-trifluoroethoxybenzoate
- AKOS030254730
- DTXSID20461093
- starbld0006612
- FT-0675519
- DB-260212
- Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester; 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
-
- インチ: InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2
- InChIKey: RXCBHSJSTYMELN-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F
計算された属性
- 精确分子量: 400.03600
- 同位素质量: 400.03571222g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 13
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 458
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- XLogP3: 5.1
じっけんとくせい
- 密度みつど: 1.46
- Boiling Point: 308.6°C at 760 mmHg
- フラッシュポイント: 135.9°C
- Refractive Index: 1.401
- PSA: 44.76000
- LogP: 4.28790
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T790200-500mg |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate |
50778-57-9 | 500mg |
$911.00 | 2023-05-17 | ||
TRC | T790200-100mg |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate |
50778-57-9 | 100mg |
$ 210.00 | 2023-09-05 | ||
A2B Chem LLC | AD20976-50mg |
Benzoic acid,2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester |
50778-57-9 | 50mg |
$253.00 | 2024-04-19 | ||
TRC | T790200-250mg |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate |
50778-57-9 | 250mg |
$481.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209283-100mg |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate, |
50778-57-9 | 100mg |
¥2256.00 | 2023-09-05 | ||
TRC | T790200-50mg |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate |
50778-57-9 | 50mg |
$ 138.00 | 2023-09-05 | ||
TRC | T790200-1g |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate |
50778-57-9 | 1g |
$1754.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209283-100 mg |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate, |
50778-57-9 | 100MG |
¥2,256.00 | 2023-07-11 | ||
A2B Chem LLC | AD20976-100mg |
Benzoic acid,2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester |
50778-57-9 | 100mg |
$322.00 | 2024-04-19 |
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoateに関する追加情報
Introduction to 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate (CAS No. 50778-57-9)
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate, identified by the chemical abstracts service number CAS No. 50778-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and functional properties. This compound belongs to the class of fluorinated benzoates, which are known for their enhanced metabolic stability and bioavailability when incorporated into drug molecules. The presence of multiple fluorine atoms and ether functionalities in its structure imparts distinct characteristics that make it a valuable intermediate in the synthesis of advanced chemical entities.
The molecular structure of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate consists of a benzoate core substituted with two trifluoroethyl groups and two trifluoroethoxy groups at the 2 and 5 positions. This arrangement creates a highly polar and lipophilic molecule, which is advantageous for membrane permeability and interactions with biological targets. The fluorine atoms contribute to the compound's electronic properties, influencing its reactivity and stability under various conditions. Such features are particularly relevant in the development of novel pharmaceuticals where molecular optimization is critical.
In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic profiles and improve drug efficacy. Studies have demonstrated that the introduction of fluorine atoms can enhance binding affinity to biological receptors, reduce metabolic degradation, and increase resistance to enzymatic degradation. The compound CAS No. 50778-57-9 exemplifies these benefits, making it a promising candidate for further exploration in drug discovery programs. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties.
One notable application of trifluoromethyl-containing compounds is in the synthesis of antiviral and anticancer agents. The electron-withdrawing nature of fluorine atoms can stabilize reactive intermediates and improve the overall potency of therapeutic molecules. For instance, modifications based on benzoate scaffolds have shown promise in targeting specific enzymes involved in viral replication or cancer cell proliferation. The dual presence of trifluoroethyl and trifluoroethoxy groups in CAS No. 50778-57-9 provides a versatile platform for designing molecules with tailored biological activities.
Advances in synthetic methodologies have enabled more efficient access to complex fluorinated structures like 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have streamlined the preparation process, allowing for scalable production and rapid screening of derivatives. These innovations have accelerated the pace of discovery in medicinal chemistry and materials science. The compound's stability under various reaction conditions makes it an excellent starting material for multi-step syntheses aimed at creating novel bioactive molecules.
The influence of fluorine on electronic properties has also been explored in materials science applications beyond pharmaceuticals. Fluorinated benzoates exhibit interesting optical and thermal characteristics that make them suitable for use in advanced polymers and coatings. The incorporation of such compounds can enhance material performance by improving resistance to UV degradation or increasing energy efficiency in electronic devices. This interdisciplinary relevance underscores the broad utility of fluorinated derivatives like CAS No. 50778-57-9.
Recent research has highlighted the role of fluorinated ethers in modulating drug delivery systems. The lipophilic nature of trifluoroethoxy groups can be exploited to enhance membrane penetration or improve solubility profiles of poorly soluble drugs. Studies have shown that these modifications can lead to more efficient formulations with improved patient compliance. The structural complexity of CAS No. 50778-57-9 provides a rich scaffold for designing next-generation drug delivery platforms that address current challenges in therapeutics.
The synthesis and characterization of novel fluorinated compounds continue to be an active area of investigation globally. Collaborative efforts between academia and industry have led to significant breakthroughs in understanding structure-activity relationships (SAR) for these molecules. The versatility of intermediates like CAS No. 50778-57-9 allows researchers to explore diverse chemical spaces rapidly through combinatorial synthesis or high-throughput screening approaches.
In conclusion,CAS No 50778-57-9, specifically referred to as trifluoromethylated benzoate derivative, represents a fascinating example of how structural engineering through fluorination can yield compounds with multifaceted applications across pharmaceuticals and materials science fields today's research landscape continues advancing rapidly making this type specialized chemical entity even more important future discoveries may hold exciting new directions leveraging its unique properties further development efforts will undoubtedly continue driven both academic curiosity industrial need innovative solutions offered by such advanced molecular architectures.
50778-57-9 (2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate) Related Products
- 175205-34-2(5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid)
- 35480-31-0(Methyl 2,5-Bis(trifluoroethoxy)benzoate)
- 1343642-79-4(3-(pentyloxy)propane-1-sulfonyl chloride)
- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)
- 2034529-59-2(N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)
- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)
- 2228257-00-7(4-(1,1-difluoro-3-hydroxypropyl)-N,N-dimethylbenzamide)
- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2171339-31-2((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)
- 1021106-77-3(N-(6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)propanamide)




